Cas no 730951-36-7 (ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate)

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate is a specialized thiophene-based intermediate with significant utility in organic synthesis and pharmaceutical research. The compound features a chloroacetamido moiety and a phenyl-substituted thiophene core, making it a versatile building block for the development of heterocyclic compounds. Its reactive chloroacetyl group enables further functionalization, facilitating the synthesis of more complex molecules. The ethyl ester group enhances solubility in organic solvents, simplifying purification and handling. This compound is particularly valuable in medicinal chemistry for constructing biologically active scaffolds. High purity and consistent quality ensure reliable performance in synthetic applications. Storage under inert conditions is recommended to maintain stability.
ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate structure
730951-36-7 structure
Product Name:ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate
CAS No:730951-36-7
MF:C15H14ClNO3S
MW:323.794561862946
CID:3105991
PubChem ID:2394023
Update Time:2025-11-02

ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Chloro-acetylamino)-5-phenyl-thiophene-2-carboxylic acid ethyl ester
    • ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate
    • ethyl3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate
    • CS-0220269
    • ethyl 3-[(2-chloroacetyl)amino]-5-phenylthiophene-2-carboxylate
    • Z56943782
    • Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate
    • EN300-06223
    • G30221
    • FEB95136
    • Ethyl 3-((2-chloroacetyl)amino)-5-phenyl-2-thiophenecarboxylate
    • AKOS000122325
    • 730951-36-7
    • 999-714-1
    • DTXSID701174344
    • Inchi: 1S/C15H14ClNO3S/c1-2-20-15(19)14-11(17-13(18)9-16)8-12(21-14)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,17,18)
    • InChI Key: DNNFQRZAVJIYQW-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=C(C2C=CC=CC=2)SC=1C(=O)OCC)=O

Computed Properties

  • Exact Mass: 323.0382922Da
  • Monoisotopic Mass: 323.0382922Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 83.6Ų

ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate Pricemore >>

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Additional information on ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate

Comprehensive Guide to Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate (CAS No. 730951-36-7)

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate (CAS No. 730951-36-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene derivative is characterized by its unique molecular structure, combining a phenylthiophene core with chloroacetamido and ethyl carboxylate functional groups. Its versatility makes it a valuable intermediate in the synthesis of bioactive molecules.

The compound's CAS number 730951-36-7 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory documentation. Researchers often search for "ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate synthesis" or "CAS 730951-36-7 applications," reflecting the growing interest in its synthetic pathways and potential uses. Recent studies highlight its role in developing novel heterocyclic compounds, particularly in medicinal chemistry where thiophene derivatives show promise as enzyme inhibitors.

From a structural perspective, the presence of both electron-withdrawing (chloroacetamido) and electron-donating (phenyl) groups enables diverse reactivity patterns. This balance makes 730951-36-7 particularly useful in cross-coupling reactions, a hot topic in green chemistry. Laboratories focusing on sustainable synthesis methods frequently explore this compound's potential in catalytic processes.

In pharmaceutical contexts, derivatives of ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate have been investigated for their biological activity. While not an API itself, this intermediate appears in patents related to anti-inflammatory and antimicrobial agents – two major therapeutic areas driving current drug discovery trends. The thiophene ring system is known to enhance molecular interactions with biological targets, explaining its prevalence in medicinal chemistry research.

The agrochemical sector also shows interest in CAS 730951-36-7, particularly for developing new crop protection agents. Its structural features align with modern requirements for biodegradable pesticides, addressing the agricultural industry's shift toward environmentally friendly solutions. This application resonates with current searches for "green agrochemical intermediates" and "sustainable crop protection chemistry."

Analytical characterization of ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate typically involves HPLC, NMR spectroscopy, and mass spectrometry – techniques frequently queried in relation to this compound. Purity standards exceeding 98% are generally required for research applications, with special attention to the chloroacetamido group stability during storage and handling.

Market intelligence reveals growing demand for 730951-36-7 among custom synthesis providers and contract research organizations. The compound's niche status creates opportunities for suppliers specializing in tailor-made heterocycles, particularly those offering GMP-grade materials for preclinical studies. This aligns with broader industry trends toward outsourcing specialized chemical production.

From a regulatory standpoint, proper documentation of CAS 730951-36-7 is essential for international shipments and research compliance. While not classified as hazardous under major chemical inventories, appropriate material safety data sheets must accompany transactions, addressing common queries about "thiophene derivative handling precautions."

Future research directions for ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate may explore its potential in material science applications, particularly in organic electronics where thiophene-based compounds show conductive properties. The intersection of pharmaceutical and electronic materials chemistry represents an emerging field that could leverage this versatile intermediate.

In summary, CAS 730951-36-7 occupies an important position in modern synthetic chemistry, bridging multiple disciplines from drug discovery to sustainable agriculture. Its unique combination of reactivity, stability, and structural versatility ensures continued relevance in cutting-edge chemical research and industrial applications.

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